(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine
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Overview
Description
(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine is a fluorinated amine compound characterized by the presence of a trifluoromethyl group and a pyridyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with a suitable trifluoromethylating agent, followed by reductive amination. Common reagents used in this process include trifluoromethyl iodide and sodium borohydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridyl ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 1-(3-Methyl-2-pyridinyl)ethanamine
- 2-Picolylamine
- 2-(2-Pyridyl)ethylamine
Comparison: Compared to similar compounds, (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it a valuable compound in various applications.
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5-3-2-4-13-6(5)7(12)8(9,10)11/h2-4,7H,12H2,1H3/t7-/m0/s1 |
InChI Key |
XFBPUXNYVSSZPN-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)[C@@H](C(F)(F)F)N |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
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